N-cyclohexyl-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide
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Overview
Description
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-CYCLOHEXYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a dihydropyridinone ring, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include benzenesulfonyl chloride, cyclohexylamine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-CYCLOHEXYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-CYCLOHEXYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and have similar biological activities.
Dihydropyridinone derivatives: Compounds with the dihydropyridinone ring structure, which exhibit similar chemical reactivity.
Cyclohexylacetamide derivatives: Compounds containing the cyclohexylacetamide moiety, which may have comparable pharmacological properties
Uniqueness
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-CYCLOHEXYLACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C21H26N2O4S/c1-15-13-16(2)23(14-19(24)22-17-9-5-3-6-10-17)21(25)20(15)28(26,27)18-11-7-4-8-12-18/h4,7-8,11-13,17H,3,5-6,9-10,14H2,1-2H3,(H,22,24) |
InChI Key |
AYOMEQJZMOQFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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